2-Chloro-3-isopropyl-6-methylphenol
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Overview
Description
2-Chloro-3-isopropyl-6-methylphenol is an organic compound with the molecular formula C10H13ClO. It is a chlorinated phenol derivative, known for its antiseptic and disinfectant properties. This compound is used in various applications, including pharmaceuticals, cosmetics, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isopropyl-6-methylphenol typically involves the chlorination of 3-isopropyl-6-methylphenol. This reaction is carried out using chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled temperature conditions to ensure selective chlorination at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-isopropyl-6-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
2-Chloro-3-isopropyl-6-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its antiseptic properties and potential use in topical formulations.
Industry: Utilized in the production of preservatives and as a disinfectant in various industrial processes
Mechanism of Action
The mechanism of action of 2-Chloro-3-isopropyl-6-methylphenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to leakage of cellular contents and ultimately cell death. This compound targets both gram-positive and gram-negative bacteria, as well as fungi .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: Another chlorinated phenol with similar antiseptic properties.
2-Chloro-6-methylphenol: Shares structural similarities but differs in the position of the isopropyl group.
Thymol (2-isopropyl-5-methylphenol): A natural phenol with antimicrobial properties.
Uniqueness
2-Chloro-3-isopropyl-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, isopropyl, and methyl groups enhances its antimicrobial efficacy compared to other similar compounds .
Properties
CAS No. |
70910-29-1 |
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Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-chloro-6-methyl-3-propan-2-ylphenol |
InChI |
InChI=1S/C10H13ClO/c1-6(2)8-5-4-7(3)10(12)9(8)11/h4-6,12H,1-3H3 |
InChI Key |
COJGWGSVTCWAGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(C)C)Cl)O |
Origin of Product |
United States |
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